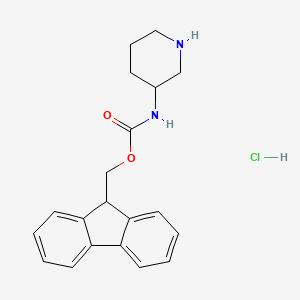

3-N-Fmoc-amino-piperidine hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-piperidin-3-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-20(22-14-6-5-11-21-12-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNXXBDVQCSPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374675 | |

| Record name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-13-3 | |

| Record name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 672310-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-N-Fmoc-amino-piperidine hydrochloride chemical properties

An In-Depth Technical Guide to 3-N-Fmoc-amino-piperidine Hydrochloride: Properties, Applications, and Protocols for Synthetic Chemistry

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it an attractive moiety for drug design. However, the synthesis of complex molecules incorporating this scaffold requires precise control over reactive sites. This compound emerges as a critical building block in this context. It provides the versatile piperidine core with its amino functionality temporarily masked by the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide offers a comprehensive overview of its chemical properties, strategic applications, and detailed protocols for its use, tailored for researchers and scientists in synthetic chemistry and drug development.

Core Chemical and Physical Properties

This compound is a stable, solid compound designed for use in organic synthesis, particularly where controlled introduction of a 3-aminopiperidine moiety is required. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

Chemical Structure:

Data Summary Table:

| Property | Value | Reference |

| CAS Number | 672310-13-3 | [2][3] |

| Molecular Formula | C₂₀H₂₂N₂O₂ · HCl | [2][3] |

| Molecular Weight | 358.87 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds[6] |

| Synonyms | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate hydrochloride; 3-Fmoc-aminopiperidine HCl | [2][5] |

Solubility and Stability:

While exhaustive solubility data is not publicly available, based on its structure and the properties of related compounds, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). It may also exhibit moderate solubility in chlorinated solvents like dichloromethane (DCM) and alcohols.[7] The compound is stable under standard storage conditions; it should be kept in a tightly sealed container in a cool, dry place.

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.2-7.8 ppm), signals for the piperidine ring protons (aliphatic region, ~1.5-3.5 ppm), and distinct resonances for the methine and methylene protons of the fluorenyl group.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the carbamate, numerous aromatic carbons of the Fmoc group, and the aliphatic carbons of the piperidine ring.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated free base [M+H]⁺ at approximately 323.18 m/z.

The Strategic Role in Synthetic Chemistry

The primary utility of this compound lies in the strategic deployment of the Fmoc protecting group. In multi-step synthesis, it is crucial to prevent the nucleophilic amino group from undergoing unintended reactions. The Fmoc group provides this protection and is a cornerstone of modern peptide chemistry.

Key Advantages of the Fmoc Group:

-

Base Lability: The Fmoc group is stable to a wide range of acidic and catalytic hydrogenation conditions, but it is readily and cleanly cleaved by mild bases, most commonly a solution of piperidine.[8]

-

Orthogonality: This selective removal allows for a synthetic strategy where other protecting groups, such as Boc (acid-labile) or Cbz (hydrogenolysis-labile), can be used concurrently in the same molecule and removed without affecting the Fmoc-protected amine.

-

UV-Active: The fluorenyl moiety is strongly UV-active, which allows for the convenient monitoring of reaction progress (e.g., deprotection completion) by spectrophotometry during solid-phase synthesis.

This compound is therefore an ideal reagent for introducing a 3-aminopiperidine scaffold into peptides, creating peptidomimetics, or building complex heterocyclic structures where the piperidine nitrogen or another functional group is modified before the 3-amino group is revealed for subsequent reaction.[9]

Key Experimental Protocols & Methodologies

The most common synthetic manipulations involving this compound are the deprotection of the Fmoc group followed by the acylation of the newly liberated amine.

Workflow: Fmoc Deprotection and Subsequent Amide Coupling

This diagram illustrates the fundamental two-step process that defines the utility of this compound in sequential synthesis.

Caption: Core synthetic cycle: Fmoc deprotection followed by amide bond formation.

Protocol 1: Fmoc Group Deprotection (Solution Phase)

This protocol describes the removal of the Fmoc group to yield the free amine, ready for the next reaction.

Principle of Causality: The reaction proceeds via a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, acts as the base that abstracts the acidic proton from the fluorenyl ring's 9-position. The resulting dibenzofulvene intermediate is trapped by the piperidine to prevent side reactions, driving the equilibrium towards the deprotected product.[8]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar. If the hydrochloride salt is used, add 1.1 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) to neutralize the salt and stir for 5 minutes.

-

Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF and piperidine.

-

Purification: The resulting crude free amine can often be used directly in the next step. If purification is required, it can be achieved by silica gel chromatography, employing a gradient of methanol in dichloromethane, often with a small percentage of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica gel.

Protocol 2: Subsequent Amide Bond Formation

This protocol details the coupling of the deprotected 3-aminopiperidine with a new Fmoc-protected amino acid.

Principle of Causality: The deprotected amine is now a nucleophile. To form an amide bond, it must react with an activated carboxylic acid. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid of the incoming amino acid to form a highly reactive acyl-uronium intermediate, which is then readily susceptible to nucleophilic attack by the piperidine's amino group to form a stable amide bond.

Step-by-Step Methodology:

-

Preparation: To a solution of the crude deprotected 3-aminopiperidine (from Protocol 3.2, 1.0 eq) in anhydrous DMF, add the N-Fmoc protected amino acid (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.5 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Quenching & Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting dipeptide derivative by flash column chromatography on silica gel to obtain the final product.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative safety approach must be adopted based on the parent compound, piperidine, and its hydrochloride salt.

-

Hazard Profile: Assumed to be harmful if swallowed and to cause skin and eye irritation.[10][11] The parent compound, piperidine, is toxic, corrosive, and flammable.[12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Handling: Handle exclusively in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The substance should be stored locked up, away from incompatible materials such as strong oxidizing agents.[11][12]

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[11]

-

On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[11]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Conclusion

This compound is a high-value, strategic building block for synthetic organic chemistry. Its well-defined structure, coupled with the robust and orthogonal nature of the Fmoc protecting group, provides researchers with a reliable tool for the controlled, sequential synthesis of complex molecules. Its application is central to the development of novel peptidomimetics and other drug candidates that leverage the privileged piperidine scaffold. Understanding its properties and the precise protocols for its use is essential for any scientist working at the forefront of medicinal chemistry and drug discovery.

References

-

BioCrick. (n.d.). 3-(Boc-Amino)piperidine | CAS:309956-78-3. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

SynZeal. (n.d.). 3-Amino Piperidine Impurity. Retrieved from [Link]

-

AAPPTec. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 3-Aminopiperidine dihydrochloride. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. Retrieved from [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

ResearchGate. (2021). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 672310-13-3 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. 811841-86-8 CAS MSDS (3-AMINO-1-N-FMOC-PIPERIDINE HYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 672310-13-3 | this compound | Tetrahedron [thsci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-(Boc-Amino)piperidine | CAS:309956-78-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. peptide.com [peptide.com]

3-N-Fmoc-amino-piperidine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-N-Fmoc-amino-piperidine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and rigorous characterization of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and validated through robust analytical techniques to ensure scientific integrity.

Strategic Importance of the 3-Aminopiperidine Scaffold

The piperidine ring is a fundamental structural motif present in numerous natural products and pharmaceutical agents.[1] Specifically, optically active 3-aminopiperidine serves as a key structural feature in various modern drugs.[1] Its incorporation into molecular designs can impart desirable pharmacokinetic properties and conformational rigidity. Protecting the amino group is a critical step to enable its use in sequential chemical synthesis, such as in peptide chemistry. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an ideal choice for this purpose due to its stability in acidic conditions and its facile removal under mild basic conditions, offering an orthogonal protection strategy essential in modern synthesis.[2][3]

Synthesis of this compound

The synthesis involves the protection of the primary amine of 3-aminopiperidine using an activated Fmoc reagent, followed by the formation of the hydrochloride salt to improve stability and handling.

The Chemistry of Fmoc Protection

The protection of an amine with the Fmoc group is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Fmoc reagent.[4] The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2][3] The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide) generated during the reaction, driving the equilibrium towards the product.[4]

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is designed for robustness and reproducibility. The choice of reagents and conditions is critical for achieving high yield and purity.

Materials and Reagents:

-

3-Aminopiperidine dihydrochloride (or the free base)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) solution (e.g., 1M in diethyl ether or dioxane)

-

Hot ethanol for recrystallization

Step-by-Step Methodology:

-

Preparation of Starting Material: If starting with 3-aminopiperidine dihydrochloride, it must first be neutralized. Dissolve the salt in water and add a stoichiometric amount of a base like sodium hydroxide to free the amine. The free base can then be extracted into an organic solvent. For this protocol, we will assume the direct use of the free base or an in-situ neutralization.

-

Reaction Setup: To a solution of 3-aminopiperidine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). The bicarbonate acts as the base to both neutralize the HCl byproduct from Fmoc-Cl and to ensure the starting amine is deprotonated and thus nucleophilic.[4]

-

Addition of Fmoc-Cl: Cool the mixture in an ice bath to 0°C. Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes. Maintaining a low temperature is crucial to control the reactivity of the acid chloride and minimize potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[5]

-

Work-up and Extraction: Once the reaction is complete, dilute the mixture with water and extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine. The washes remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Fmoc-3-aminopiperidine.

-

Purification: The crude product is often a solid. Recrystallization from hot ethanol is an effective method for purification.[5] Filter the purified crystals and dry them under vacuum.

-

Salt Formation: Dissolve the purified N-Fmoc-3-aminopiperidine free base in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether. Add a 1M solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Product Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure, purity, and identity of the synthesized compound. This constitutes a self-validating system.

Caption: Logical workflow for the analytical characterization of the final product.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.2-7.8 ppm), the CH and CH₂ protons of the Fmoc group (around 4.2-4.5 ppm), and the protons of the piperidine ring.[5] The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The carbon spectrum will confirm the presence of all carbon atoms, including the carbonyl carbon of the carbamate (around 155-156 ppm) and the distinct carbons of the fluorenyl and piperidine moieties.[5]

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a suitable technique.

-

Expected Ion: The analysis should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₂₀H₂₂N₂O₂, the expected monoisotopic mass is 322.17. The mass spectrometer should detect an ion at m/z of approximately 323.18.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

-

Methodology: A reversed-phase C18 column is typically used. A gradient elution with a mobile phase consisting of water and acetonitrile (often with 0.1% trifluoroacetic acid, TFA) is effective.[6]

-

Detection: The Fmoc group has a strong UV absorbance, making detection at wavelengths like 254 nm or 265 nm highly sensitive.[5]

-

Result: A pure sample should yield a single major peak in the chromatogram. The purity can be calculated from the peak area percentage.

Summary of Analytical Data

| Parameter | Expected Value / Observation |

| Molecular Formula | C₂₀H₂₂N₂O₂·HCl[7][8] |

| Molecular Weight | 358.87 g/mol [7][8] |

| ¹H NMR | Signals corresponding to fluorenyl, methoxy, and piperidine protons. |

| ¹³C NMR | Signals for all 20 unique carbons, including the carbamate C=O. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ≈ 323.18 (for the free base). |

| HPLC Purity | >98% (typical target for high-purity applications). |

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research. [Link]

-

Amino Acid Pharma Service. Top 5 Facts About 3-Aminopiperidine-2,6-Dione You Should Know. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 3-Aminopiperidine-2,6-dione in Modern Pharmaceutical Synthesis. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

-

The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Digital CSIC. Supporting Information. [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]

- Google Patents. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

-

IRIS. Supporting Information. [Link]

- Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

- Google Patents. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.

-

MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

-

SpectraBase. Piperidine. [Link]

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

ResearchGate. Is there any method for the hplc analysis of 3-amino piperidine? [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. rsc.org [rsc.org]

- 6. digital.csic.es [digital.csic.es]

- 7. CAS 672310-13-3 | this compound - Synblock [synblock.com]

- 8. scbt.com [scbt.com]

An In-Depth Technical Guide to 3-N-Fmoc-amino-piperidine hydrochloride

An Essential Building Block for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-N-Fmoc-amino-piperidine hydrochloride (CAS No. 672310-13-3), a specialized chemical building block critical to modern drug discovery and peptide synthesis. We will explore its fundamental chemical and physical properties, detail its synthesis and purification, and provide in-depth protocols for its primary applications. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the strategic use of this compound to construct complex molecular architectures, enhance peptide stability, and explore novel therapeutic modalities.

Chapter 1: Introduction to a Key Synthetic Intermediate

Chemical Identity

This compound is a heterocyclic compound featuring a piperidine core. The amine group at the 3-position is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern organic synthesis.[1] The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.

The Strategic Importance of the Fmoc Protecting Group

The Fmoc group is an amine protecting group renowned for its utility in Solid-Phase Peptide Synthesis (SPPS).[2][3] Its key advantage lies in its orthogonality; it is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[4][5] This allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin support.[1][6] This strategy minimizes side reactions and simplifies the synthesis of complex peptides.[]

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a "privileged scaffold," meaning it is a structural motif frequently found in clinically approved drugs and bioactive molecules.[8] Its presence in a molecule can enhance druggability by improving metabolic stability, modulating solubility, and facilitating transport across biological membranes.[8][9] By incorporating the this compound building block, chemists can introduce this valuable scaffold into novel drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles.[10][11] Chiral piperidine scaffolds, in particular, are valuable for enhancing biological activity and selectivity.[12]

Chapter 2: Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

Core Properties

| Property | Value | Source |

| CAS Number | 672310-13-3 | [13] |

| Molecular Formula | C₂₀H₂₂N₂O₂·HCl | [13] |

| Molecular Weight | 358.86 g/mol | [13] |

| Appearance | White to off-white powder/solid | [14] |

| Purity | Typically ≥97% | [15] |

Solubility

Based on its hydrochloride salt form and the properties of similar compounds, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMF.[14] It will have limited solubility in nonpolar solvents and aqueous solutions at neutral pH.

Stability and Storage

To ensure its integrity, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[16][17] For long-term storage, refrigeration is recommended.

Chapter 3: Synthesis and Purification

While commercially available, understanding the synthetic route to this compound provides valuable context for its quality and potential impurities.

General Synthetic Route

The synthesis generally involves the protection of commercially available 3-aminopiperidine or its precursors. A common approach starts from materials like D-glutamic acid or N-Boc-3-piperidone, involving several steps of reaction, cyclization, and protection.[18][19] The final key step is the reaction of the free amine on the piperidine ring with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[1] The resulting product is then treated with hydrochloric acid to form the stable salt.

Diagram: General Synthesis Logic

Caption: Logical flow for the synthesis of the target compound.

Purification and Quality Control

Purification is typically achieved through recrystallization or column chromatography. The purity of the final product is critical and is verified using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

Chapter 4: Core Applications in Research and Development

This building block is primarily used to introduce a constrained, non-natural amino acid analogue into peptides or as a scaffold in medicinal chemistry.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3-N-Fmoc-amino-piperidine introduces a rigid piperidine ring into a peptide backbone. This conformational constraint can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity, selectivity, and stability against enzymatic degradation.[20]

Workflow: Incorporation into a Peptide Chain (Fmoc/tBu Strategy)

Caption: SPPS workflow for incorporating the piperidine building block.

Protocol: Incorporation into a Peptide Chain via SPPS

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang resin) to which the preceding amino acid has already been coupled and whose N-terminal Fmoc group is intact.

-

Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[3] Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene byproduct.[5]

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin capacity).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and free the amine.

-

Add an activating agent (e.g., HBTU, HATU) to form the activated species.

-

Immediately add this activation mixture to the washed, deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents.

-

Continuation: The cycle of deprotection and coupling can now be repeated with the next standard Fmoc-protected amino acid to continue elongating the peptide chain.

Chapter 5: Handling, Safety, and Regulatory Information

Proper handling is crucial for laboratory safety. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).

Material Safety Data Sheet (MSDS) Highlights

While a specific SDS for the title compound is not broadly published, data from analogous compounds like (R)-3-(Boc-amino)piperidine and piperidine itself provide guidance.[17][21][22]

| Hazard Category | Precautionary Statement |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[17][23] |

| Respiratory Irritation | May cause respiratory irritation.[22][23] |

| Ingestion/Inhalation | Harmful if swallowed or inhaled.[23] |

Personal Protective Equipment (PPE) and Handling

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side-shields or goggles.[22]

-

Lab Coat: A standard lab coat is required.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[17]

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[17][23]

Disposal

Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[21]

Chapter 6: Troubleshooting and Advanced Insights

Common Issues in Coupling Reactions

-

Incomplete Coupling: The piperidine scaffold is bulkier than a standard amino acid. If coupling is found to be incomplete (as determined by a Kaiser test), a second coupling step (double coupling) may be necessary.

-

Neutralization: As a hydrochloride salt, the compound must be neutralized with a non-nucleophilic base (like DIPEA) before the activation step to ensure the amine is available for reaction.

-

Side Reactions: The piperidine nitrogen is a secondary amine and is unreactive under standard Fmoc-SPPS conditions. The primary point of reactivity is the Fmoc-protected amine at the 3-position after deprotection.

Future Directions

The use of conformationally constrained building blocks like this compound is a growing area in the development of next-generation peptide therapeutics. These molecules offer a route to creating peptides with improved stability, higher potency, and better oral bioavailability, addressing some of the key limitations of traditional peptide drugs.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Khairia, M. S., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]

-

YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]

- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

- Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

-

(n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

(n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 15. This compound,672310-13-3-Amadis Chemical [amadischem.com]

- 16. 3-N-Fmoc-amino-piperidine, HCl - CAS:672310-13-3 - Sunway Pharm Ltd [3wpharm.com]

- 17. fishersci.com [fishersci.com]

- 18. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 19. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. peptide.com [peptide.com]

- 22. echemi.com [echemi.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Molecular weight of 3-N-Fmoc-amino-piperidine hydrochloride

An In-Depth Technical Guide to 3-N-Fmoc-amino-piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block for researchers, scientists, and professionals in drug development and medicinal chemistry. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and structure. It further explores its principal application in solid-phase peptide synthesis (SPPS), offering detailed, field-proven protocols for its incorporation into peptide chains. The guide also covers essential analytical techniques for quality control, including purity and enantiomeric excess determination by High-Performance Liquid Chromatography (HPLC). The overarching goal is to furnish scientists with the technical accuracy and practical insights required to effectively utilize this versatile molecule.

Introduction and Significance

This compound (CAS No. 672310-13-3) is a synthetic amino acid analogue that has gained significant traction in the field of peptide science and drug discovery.[1][2] It is not one of the 20 proteinogenic amino acids but serves as a specialized building block designed to impart unique structural and functional properties to synthetic peptides and peptidomimetics.

Its structure is composed of three key components, each with a distinct function:

-

Piperidine Scaffold: This cyclic, non-planar ring introduces a significant conformational constraint when incorporated into a peptide backbone. This rigidity can lock a peptide into its bioactive conformation, potentially leading to enhanced receptor affinity, increased selectivity, and improved metabolic stability against enzymatic degradation.[3]

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the 3-amino position. In the context of peptide synthesis, the Fmoc group provides orthogonal protection; it is stable under the acidic conditions used to cleave final peptides from most resins but can be selectively and cleanly removed with a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[4][5]

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance its stability and improve its solubility in the polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF).

The strategic use of this molecule allows for the creation of novel peptide-based therapeutics with superior drug-like properties compared to their natural counterparts.[3]

Physicochemical Properties and Characterization

The precise characterization of this compound is fundamental to its successful application. The key identifiers and properties are summarized in the table below.

Data Presentation: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate hydrochloride | [1][6] |

| Common Synonyms | 3-N-Fmoc-amino-piperidine HCl; 3-Fmoc-aminopiperidine HCl | [1][2] |

| CAS Number | 672310-13-3 | [1][7][8] |

| Molecular Formula | C₂₀H₂₂N₂O₂ · HCl (or C₂₀H₂₃ClN₂O₂) | [1][6][7][8] |

| Molecular Weight | 358.867 g/mol (commonly rounded to 358.86 g/mol ) | [1][6][7] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | 2-8°C, under inert gas, sealed in a dry place | [1][6] |

Structural Representation

The chemical structure dictates the compound's function, showing the piperidine ring, the exocyclic amine protected by the bulky Fmoc group, and the protonated piperidine nitrogen associated with the chloride counter-ion.

Caption: Chemical structure of 3-N-Fmoc-amino-piperidine HCl.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound is as a building block in Fmoc-based SPPS. This methodology allows for the sequential construction of a peptide chain on a solid support (resin).

The Principle of Fmoc-Based SPPS

The synthesis is a cyclical process involving three main steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine in DMF.[5] This reaction forms a dibenzofulvene-piperidine adduct, which is washed away, exposing a free primary or secondary amine.[9]

-

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated using coupling reagents (e.g., HBTU, DIC) and added to the resin to form a new peptide bond with the newly exposed amine.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled.

Experimental Workflow: SPPS Incorporation

The following diagram illustrates the workflow for incorporating this compound into a peptide sequence.

Sources

- 1. CAS 672310-13-3 | this compound - Synblock [synblock.com]

- 2. 672310-13-3 | this compound | Tetrahedron [thsci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. 3-N-Fmoc-amino-piperidine, HCl - CAS:672310-13-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. scbt.com [scbt.com]

- 8. This compound,672310-13-3-Amadis Chemical [amadischem.com]

- 9. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc protection of 3-aminopiperidine mechanism

An In-Depth Technical Guide to the Chemoselective Fmoc Protection of 3-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting valuable conformational constraints and physicochemical properties to bioactive molecules.[1][2] Its successful incorporation into complex structures, particularly in peptidomimetics and solid-phase peptide synthesis (SPPS), necessitates precise control over its reactive sites. This guide provides a detailed examination of the mechanism and experimental protocol for the chemoselective N-protection of 3-aminopiperidine using the 9-fluorenylmethoxycarbonyl (Fmoc) group. We will explore the underlying principles governing the selective acylation of the primary amine over the endocyclic secondary amine, compare common Fmoc reagents, and present a robust, field-proven protocol for this critical transformation.

The Strategic Imperative for Selective Protection

3-Aminopiperidine possesses two nucleophilic centers: a primary amine at the 3-position and a secondary amine in the piperidine ring. For its use as a building block, it is essential to differentiate these two sites. The goal is typically to acylate the exocyclic primary amine while leaving the secondary ring nitrogen free for subsequent modifications or to be incorporated as part of the core scaffold. The fluorenylmethoxycarbonyl (Fmoc) group is an ideal choice for this purpose, as it is stable under various synthetic conditions but can be readily cleaved with a mild base, such as piperidine, making it orthogonal to acid-labile protecting groups like Boc.[3][4][5]

The selective protection hinges on the inherent differences in reactivity between the two amino groups:

-

Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines.

-

Steric Hindrance: The primary amine at the C3 position is sterically more accessible than the secondary amine within the piperidine ring.

By carefully controlling reaction conditions, one can exploit these differences to achieve high chemoselectivity for the desired mono-Fmoc-protected product.

The Mechanism of Fmoc Protection

The introduction of the Fmoc group is a nucleophilic acyl substitution reaction. The amine acts as the nucleophile, attacking the carbonyl carbon of the Fmoc reagent. This forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group to form the stable carbamate product.[6]

Choice of Reagent: Fmoc-Cl vs. Fmoc-OSu

Two primary reagents are used to install the Fmoc group: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][] While both achieve the same outcome, their reactivity profiles and handling characteristics differ significantly, impacting the success of a selective protection strategy.

| Feature | 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| Reactivity | High; reacts very quickly.[8] | Moderate; allows for more controlled reactions.[9] |

| Stability | Lower; sensitive to moisture and heat, can degrade over time.[6] | Higher; more stable solid, easier to handle and store.[6][9] |

| Byproducts | Hydrochloric acid (HCl), which must be neutralized by a base.[6] | N-hydroxysuccinimide (NHS), which is water-soluble and easily removed. |

| Side Reactions | Higher propensity for side reactions, such as the formation of dipeptides or over-reaction.[8] | Cleaner reaction profiles with fewer side products.[] |

| Recommendation | Use for highly unreactive amines where speed is critical. | Recommended for most applications , especially for selective protections, due to its controlled reactivity and higher purity outcomes.[8][9] |

For the selective protection of 3-aminopiperidine, Fmoc-OSu is the superior choice . Its moderated reactivity is crucial for minimizing the formation of the di-protected byproduct.[][9]

The Role of the Base

A non-nucleophilic base is essential for an efficient reaction. Its primary role is to neutralize the acidic byproduct generated during the reaction (HCl from Fmoc-Cl or NHS from Fmoc-OSu).[6] Common choices include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in an aqueous/organic biphasic system, or tertiary amines like diisopropylethylamine (DIPEA) in anhydrous organic solvents.[6][] The base ensures the amine nucleophile remains deprotonated and reactive.

Mechanistic Pathway for Selective Protection

The diagram below illustrates the fundamental mechanism for the introduction of the Fmoc group.

Caption: General mechanism of Fmoc protection via nucleophilic acyl substitution.

Experimental Workflow: Synthesis of (S)-Fmoc-3-aminopiperidine

This section provides a detailed, step-by-step methodology for the selective Fmoc protection of (S)-3-aminopiperidine. The principles are directly applicable to the (R)-enantiomer or the racemic mixture.

Materials and Reagents

| Reagent | M.W. | Typical Quantity (for 10 mmol scale) | Notes |

| (S)-3-Aminopiperidine dihydrochloride | 173.08 | 1.73 g (10.0 mmol) | Starting material. |

| Fmoc-OSu | 337.32 | 3.37 g (10.0 mmol, 1.0 eq) | Fmoc source. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 3.36 g (40.0 mmol, 4.0 eq) | Base. |

| 1,4-Dioxane | - | 50 mL | Organic solvent. |

| Deionized Water | - | 50 mL | Aqueous solvent. |

| Ethyl Acetate (EtOAc) | - | ~200 mL | Extraction solvent. |

| Saturated NaCl solution (Brine) | - | ~50 mL | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | Drying agent. |

| Dichloromethane (DCM) | - | For chromatography | Eluent component. |

| Methanol (MeOH) | - | For chromatography | Eluent component. |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-aminopiperidine dihydrochloride (1.73 g, 10.0 mmol) and sodium bicarbonate (3.36 g, 40.0 mmol) in 50 mL of deionized water. Stir until all solids are dissolved. Add 50 mL of 1,4-dioxane to create a biphasic system.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (3.37 g, 10.0 mmol) in 20 mL of 1,4-dioxane. Add this solution dropwise to the stirring aminopiperidine solution over 30 minutes at room temperature. Causality Note: Slow, controlled addition is critical to maintain a low instantaneous concentration of the acylating agent, which favors reaction at the more nucleophilic and sterically accessible primary amine and minimizes di-acylation.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting material and the formation of a single major product spot.

-

Work-up and Extraction: Once the reaction is complete, add 100 mL of deionized water to the flask. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Trustworthiness Note: The aqueous wash helps remove the N-hydroxysuccinimide byproduct and excess inorganic base.

-

Washing: Combine the organic layers and wash with saturated NaCl solution (1 x 50 mL). This step removes residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.

-

Purification: The crude product is typically of high purity but can be further purified by flash column chromatography on silica gel if necessary. A gradient elution system of 0-10% methanol in dichloromethane is effective for separating the desired mono-protected product from any unreacted starting material or di-protected byproduct.

-

Characterization: The final product, (S)-N-(piperidin-3-yl)-9H-fluoren-9-ylmethanecarboxamide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow for Selective Protection

The following diagram outlines the critical decision points and steps in the selective protection process.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Role of the Fmoc Group in Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide chemistry, enabling the routine and automated synthesis of peptides for therapeutic, research, and diagnostic applications. The success of this methodology is critically dependent on the strategic use of protecting groups. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the preeminent choice for the temporary protection of α-amino groups. This guide provides an in-depth exploration of the Fmoc group's pivotal role, detailing its chemical principles, the mechanics of its application in the SPPS cycle, and the causality behind associated experimental choices. We will dissect the core protocols, discuss common side reactions and mitigation strategies, and provide field-proven insights for researchers, scientists, and drug development professionals to optimize their synthetic workflows.

The Principle of Orthogonality: The Strategic Advantage of the Fmoc Group

The elegance of modern peptide synthesis lies in the concept of orthogonality : the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[][2] The Fmoc/tBu (tert-butyl) strategy is the quintessential example of an orthogonal system and is the most widely used methodology in SPPS today.[3][4]

This strategy employs:

-

A base-labile Nα-protecting group: The Fmoc group, which is removed at each cycle of amino acid addition.[5][6]

-

Acid-labile side-chain protecting groups: Typically tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc) based groups, which remain stable during the repetitive base-mediated Fmoc removal.[7][8]

-

An acid-labile linker: This anchors the growing peptide chain to the solid support and is cleaved in the final step.[3][9]

The Fmoc group's defining characteristic is its lability to weak bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][10] This is in stark contrast to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which relies on repetitive treatments with moderately strong acid for Nα-deprotection.[5][11] The mild conditions used for Fmoc removal are a significant advantage, as they preserve the integrity of acid-sensitive residues (e.g., Tryptophan, Methionine) and minimize side reactions that can occur under harsh acidic conditions.[][8][] This true orthogonality, where the temporary and permanent protecting groups are cleaved by entirely different mechanisms, is the foundational reason for the Fmoc strategy's dominance.[][5][7]

The Fmoc-SPPS Cycle: A Step-by-Step Mechanistic Analysis

Fmoc-SPPS is a cyclical process where each cycle extends the peptide chain by one amino acid.[6][13] A single cycle consists of two primary chemical transformations: Nα-deprotection and coupling, interspersed with extensive washing steps to remove excess reagents and byproducts.[14]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. chempep.com [chempep.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 3-N-Fmoc-amino-piperidine hydrochloride

An In-Depth Technical Guide to the Solubility of 3-N-Fmoc-amino-piperidine hydrochloride

In the landscape of modern medicinal chemistry and peptide science, this compound (CAS: 672310-13-3) emerges as a pivotal building block.[1][2] Its structure, which marries a conformationally constrained piperidine scaffold with the versatile Fmoc-protecting group, allows for the synthesis of novel peptidomimetics and complex drug candidates.[3][4] The piperidine moiety introduces rigidity into peptide backbones, a crucial attribute for enhancing biological activity, selectivity, and enzymatic stability.[3] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its stability and mild, base-labile deprotection conditions.[5][6]

However, the successful application of this reagent is fundamentally governed by a critical, yet often overlooked, physical property: its solubility. The hydrochloride salt form, while enhancing stability and handling, introduces an ionic character that creates a complex solubility profile. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a robust experimental framework for its determination, and discusses the practical implications for researchers in drug development.

Section 1: A Theoretical Framework for Solubility

The solubility of this compound is a tale of competing molecular forces. Its behavior in a given solvent is not dictated by a single feature but by the interplay between its three primary structural components: the Fmoc group, the piperidine ring, and the hydrochloride salt.

-

The Fmoc Group: This large, aromatic, and nonpolar moiety dominates a significant portion of the molecule's surface area. By itself, the Fmoc group drives solubility in nonpolar organic solvents. However, its primary role in peptide synthesis is to confer excellent solubility in highly polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are the workhorses of SPPS.[][8] This is essential for achieving high coupling yields and reaction efficiency.[5]

-

The Piperidine Ring: As a saturated heterocycle, the piperidine ring possesses a moderate degree of polarity. Its true impact on solubility is realized upon protonation.

-

The Hydrochloride Salt: The presence of the hydrochloride salt transforms the secondary amine on the piperidine ring into a cationic ammonium chloride. This ionic character dictates a strong preference for polar, protic solvents such as water, methanol, and ethanol, where ion-dipole interactions and hydrogen bonding can effectively solvate the charged species.[9][10]

This duality—a large nonpolar group fused to an ionic center—is the central challenge and key to understanding the compound's solubility. A solvent must be capable of solvating both the greasy Fmoc tail and the charged piperidinium head to achieve high solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Section 3: Solubility Profile and Discussion

While precise, vendor-specific solubility data is not always publicly available, a scientifically grounded profile can be constructed based on the chemical principles outlined in Section 1. The following table presents an illustrative solubility profile for this compound.

| Solvent Class | Solvent | Polarity Index | Expected Solubility Category | Expected Concentration Range (mg/mL) |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 200 |

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Very Soluble | > 200 | |

| Acetonitrile (MeCN) | 5.8 | Soluble | 10 - 50 | |

| Polar Protic | Methanol (MeOH) | 5.1 | Soluble | 20 - 100 |

| Water | 10.2 | Sparingly Soluble | 1 - 10 | |

| Ethanol (EtOH) | 4.3 | Soluble | 10 - 50 | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Soluble | 10 - 50 |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble | 1 - 10 |

| Diethyl Ether | 2.8 | Insoluble | < 0.1 | |

| Nonpolar | Hexane | 0.1 | Insoluble | < 0.1 |

Note: This data is illustrative and should be confirmed experimentally.

Discussion of Profile

-

High Solubility in Polar Aprotic Solvents (DMF, NMP): This is the most critical feature for its primary application. These solvents effectively solvate both the large Fmoc group and the charged piperidinium moiety, making the compound ideal for use in SPPS, where concentrations often need to be high for efficient coupling reactions. [][11]* Moderate Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents can hydrogen bond with and solvate the hydrochloride salt, but they are less effective at solvating the bulky, nonpolar Fmoc group, leading to slightly lower but still significant solubility compared to DMF.

-

Low Solubility in Water: Despite the high polarity of water and the presence of an ionic group, the hydrophobic nature of the Fmoc group dominates, leading to poor aqueous solubility. This is a critical consideration for downstream biological assays or formulation development, where buffer compatibility may be challenging.

-

Insolubility in Nonpolar Solvents (Hexane, Ether): These solvents cannot overcome the high lattice energy of the ionic salt and cannot effectively solvate the charged piperidinium ion, resulting in negligible solubility. [9]

Section 4: Practical Implications in Research and Development

A clear understanding of this solubility profile is not merely an academic exercise; it directly impacts experimental design and success.

-

Solid-Phase Peptide Synthesis (SPPS): The high solubility in DMF and NMP is a major advantage. []It ensures the reagent is fully dissolved during the coupling step, preventing issues with poor reaction kinetics and incomplete couplings that can arise from suspended solids.

-

Purification: The differential solubility can be exploited during purification. For instance, after a reaction in DCM, the product might be precipitated by adding an anti-solvent like diethyl ether or hexane.

-

Compound Handling and Storage: The material should be stored in a dry, sealed environment. [1]Its hygroscopic nature, common for hydrochloride salts, could lead to clumping and affect weighing accuracy.

-

Formulation and Biological Screening: The low aqueous solubility presents a significant hurdle for drug development. For in vitro or in vivo studies, formulation strategies using co-solvents (like DMSO or ethanol) or other solubilizing agents may be necessary. The pH of aqueous buffers will also play a role; solubility may increase at lower pH values, but this must be balanced with the stability of the overall peptide or molecule. [12]

Conclusion

This compound is a molecule of strategic importance, defined by a dual nature: a large, nonpolar Fmoc group and an ionic hydrochloride salt. This structure results in high solubility in polar aprotic solvents like DMF, making it exceptionally well-suited for its primary role in peptide synthesis. Conversely, its limited solubility in water and nonpolar solvents presents both challenges and opportunities in purification and formulation. The theoretical framework and experimental protocols detailed in this guide provide researchers with the necessary tools to confidently handle this reagent, optimize reaction conditions, and anticipate challenges in its application, ultimately accelerating the pace of discovery.

References

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS? Retrieved from BOC Sciences website. [URL: https://www.bocsci.

- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids. Retrieved from ChemPep website. [URL: https://www.chempep.com/overview-of-fmoc-amino-acids/]

- Synblock Inc. (n.d.). CAS 672310-13-3 | this compound. Retrieved from Synblock website. [URL: https://www.synblock.com/cas/672310-13-3.html]

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from coursehero.com. [URL: https://www.coursehero.

- BenchChem. (2025). Solubility of Anhalamine Hydrochloride: A Qualitative Overview. Retrieved from BenchChem website. [URL: https://www.benchchem.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved from AltaBioscience website. [URL: https://www.altabioscience.com/resource/fmoc-amino-acids-for-spps/]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from coursehero.com. [URL: https://www.coursehero.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group]

- Santa Cruz Biotechnology, Inc. (n.d.). This compound, CAS 672310-13-3. Retrieved from Santa Cruz Biotechnology website. [URL: https://www.scbt.com/p/3-n-fmoc-amino-piperidine-hydrochloride-672310-13-3]

- American Chemical Society. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/acscombsci.0c00095]

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from Moorpark College website. [URL: https://www.moorparkcollege.edu/sites/moorparkcollege/files/media/2019-09/exp-13-amines-amides.pdf]

- Amadis Chemical. (n.d.). This compound, 672310-13-3. Retrieved from Amadis Chemical website. [URL: https://www.amadischem.com/proen/672310-13-3.html]

- ChemicalBook. (n.d.). 3-AMINO-1-N-FMOC-PIPERIDINE HYDROCHLORIDE Product Description. Retrieved from ChemicalBook website. [URL: https://www.chemicalbook.com/ProductDesc_811841-86-8_EN.htm]

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [URL: http://theses.gla.ac.uk/3070/]

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website. [URL: https://www.aapptec.

- Sunway Pharm Ltd. (n.d.). 3-N-Fmoc-amino-piperidine, HCl - CAS:672310-13-3. Retrieved from Sunway Pharm website. [URL: https://www.3wpharm.com/product/show/CB74556.html]

- BenchChem. (2025). (S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability. Retrieved from BenchChem website. [URL: https://www.benchchem.com/product/bchm00142/application-note/s-1-boc-3-aminopiperidine-a-technical-guide-to-solubility-and-stability]

- BenchChem. (2025). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. Retrieved from BenchChem website. [URL: https://www.benchchem.com/product/bchm00142/application-note/application-notes-and-protocols-for-the-use-of-s-1-boc-3-aminopiperidine-in-peptide-synthesis]

- ResearchGate. (n.d.). Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino group. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Removal-of-an-Fmoc-group-by-piperidine-resulting-in-a-free-Na-amino-group-16_fig1_344583161]

- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from BOC Sciences website. [URL: https://www.bocsci.com/blog/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol/]

- Santa Cruz Biotechnology, Inc. (n.d.). 3-Fmoc-Aminomethyl-Piperidine Hydrochloride | CAS 1159826-46-6. Retrieved from Santa Cruz Biotechnology website. [URL: https://www.scbt.com/p/3-fmoc-aminomethyl-piperidine-hydrochloride-1159826-46-6]

- University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from UCI Department of Chemistry website. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Nowick_Lab_Fmoc_SPPS_Protocol_1_7_2.pdf]

- National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from NIH website. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3885310/]

Sources

- 1. CAS 672310-13-3 | this compound - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Chiral Purity Analysis of 3-N-Fmoc-amino-piperidine hydrochloride

Abstract: 3-N-Fmoc-amino-piperidine hydrochloride is a critical chiral building block in modern pharmaceutical development, particularly in the synthesis of therapeutic peptides and complex small molecules. The stereochemical integrity of this intermediate is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on establishing and validating a robust analytical method for determining the chiral purity of this compound. We will delve into the principles of chiral chromatography, present a detailed High-Performance Liquid Chromatography (HPLC) protocol, and discuss the rigorous validation required to ensure data integrity in a regulated environment.

Introduction: The Imperative of Chiral Purity in Drug Development

Chirality, the property of "handedness" at a molecular level, is a fundamental concept in pharmaceutical sciences. Biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with the enantiomers of a chiral drug.[1][2] This stereoselectivity means that one enantiomer may produce the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[3][4] The tragic case of thalidomide serves as a stark reminder of this principle.[3]

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that favor the development of single-enantiomer drugs.[2][4] This regulatory landscape makes the accurate determination of enantiomeric excess (% ee) a non-negotiable aspect of quality control for chiral starting materials and active pharmaceutical ingredients (APIs).[2][5] this compound, used extensively in peptide synthesis, is one such starting material where chiral purity must be rigorously controlled to prevent the introduction of hard-to-remove diastereomeric impurities in the final peptide product.[6]

Section 1: The Analytical Challenge & Method Selection

The primary challenge in analyzing enantiomers is that they possess identical physical and chemical properties in an achiral environment, making them inseparable by standard chromatographic techniques. To resolve them, one must introduce another chiral entity to create transient diastereomeric complexes with different energy states.[7] This can be achieved directly, by using a chiral stationary phase (CSP) or a chiral mobile phase additive, or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[8]

For Fmoc-protected amines, direct separation using chiral HPLC is the most prevalent and efficient approach.[9][10] It avoids the potential complications of derivatization reactions, such as incomplete reactions or racemization.

Comparative Overview of Techniques:

| Technique | Advantages | Disadvantages | Suitability for Topic |

| Chiral HPLC | High versatility, broad availability of CSPs, excellent resolution and sensitivity.[11] | Can require significant method development; solvent consumption. | Excellent. The Fmoc group provides a strong chromophore for UV detection, and polysaccharide-based CSPs are highly effective for this class of compounds.[12][9] |

| Chiral SFC | Faster separations, lower organic solvent consumption (greener).[13] | Requires specialized instrumentation; method development can be complex. | Very Good. A strong alternative to HPLC, particularly for high-throughput screening. |

| Chiral CE | Extremely high efficiency, very low sample and reagent consumption. | Lower sensitivity and robustness compared to HPLC for some applications. | Good. A viable option, but less common in routine QC labs compared to HPLC. |

| Indirect (Derivatization) | Uses standard achiral columns. | Requires a pure chiral derivatizing agent; risk of kinetic resolution or racemization.[8] | Less Ideal. The direct method is superior as it avoids additional reaction steps and potential sources of error. |

Based on its robustness, widespread adoption, and proven success, this guide will focus on a direct Chiral High-Performance Liquid Chromatography (HPLC) method.

Section 2: Deep Dive – Chiral HPLC Method Development

The cornerstone of direct chiral HPLC is the Chiral Stationary Phase (CSP). These phases create a chiral environment within the column, enabling differential interaction with the analyte enantiomers.[7][11] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are among the most powerful and versatile for separating a wide range of chiral compounds, including N-protected amines.[7][8][11]

The separation mechanism relies on a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[7][8] The bulky, chromophoric Fmoc group on 3-aminopiperidine plays a crucial role in these interactions, particularly π-π stacking with the CSP backbone. The differential fit of the (R) and (S) enantiomers into the chiral cavities or grooves of the CSP leads to different retention times.

Figure 1: Principle of Chiral Recognition on a CSP.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and column lot used.

1. Instrumentation & Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

-

Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® IA, IC, or similar amylose/cellulose derivative). A 5 µm particle size, 250 x 4.6 mm column is a standard dimension.

-

Reagents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA).

-

Sample: this compound reference standard and sample for testing.

2. Standard & Sample Preparation:

-

Solvent (Diluent): Hexane / Isopropanol (90:10, v/v).

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Prepare the test sample in the same manner as the standard.

-